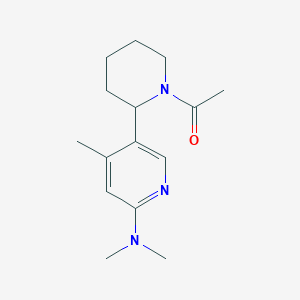

1-(2-(6-(Dimethylamino)-4-methylpyridin-3-yl)piperidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-(6-(Dimethylamino)-4-methylpyridin-3-yl)piperidin-1-yl)ethanone is a pyridine-piperidine hybrid compound characterized by a dimethylamino group at the 6-position of the pyridine ring, a methyl group at the 4-position, and a piperidine moiety linked via an ethanone bridge.

Key structural features include:

- Pyridine core: Substituted with electron-donating groups (dimethylamino and methyl), which may enhance solubility and influence binding interactions.

- Piperidine ring: A saturated six-membered nitrogen-containing heterocycle, often utilized in medicinal chemistry to improve pharmacokinetic properties.

Preparation Methods

The synthesis of 1-(2-(6-(Dimethylamino)-4-methylpyridin-3-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridine Moiety: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

Attachment of the Piperidine Ring: The piperidine ring is then introduced through nucleophilic substitution reactions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Oxidation Reactions

The dimethylamino group (-N(CH₃)₂) undergoes oxidation under specific conditions:

-

N-Oxide Formation : Reaction with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) yields the corresponding N-oxide derivative (Figure 1A) .

-

Demethylation : Strong oxidizing agents like KMnO₄ in acidic conditions cleave the N-methyl bonds, forming a primary amine.

Key Research : Mn-catalyzed oxidation pathways (e.g., using [Mn(CF₃SO₃)₂] complexes) enable selective oxidation of tertiary amines to N-oxides with up to 970 catalytic turnovers .

Nucleophilic Substitution

The dimethylamino group participates in nucleophilic substitutions due to its lone electron pair:

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts (Figure 1B).

-

Acylation : Acetyl chloride (CH₃COCl) in the presence of Et₃N forms acetylated derivatives.

Ketone-Based Reactivity

The ethanone group (-COCH₃) engages in typical carbonyl reactions:

-

Nucleophilic Addition : Grignard reagents (e.g., CH₃MgBr) add to the carbonyl, forming secondary alcohols .

-

Condensation : Reacts with hydrazines (NH₂NH₂) to form hydrazones, useful in heterocyclic synthesis.

Example : Palladium-catalyzed anaerobic oxidation of alcohols to ketones (96% yield) highlights the reversibility of this reaction under catalytic conditions .

Reduction Reactions

-

Ketone Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ethanone group to a secondary alcohol.

-

Piperidine Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the piperidine ring, forming a decahydro derivative .

Catalytic Cross-Coupling

The pyridine ring facilitates metal-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with aryl boronic acids in the presence of Pd(PPh₃)₄ to form biaryl derivatives .

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides using Pd₂(dba)₃ and Xantphos .

Comparative Reactivity Table

Mechanistic Insights

-

Oxidation Pathways : Mn-catalyzed reactions proceed via a metal-centered mechanism rather than radical intermediates, as evidenced by cyclohexanol/cyclohexanone ratios (4.9:5.1) .

-

Ketone Reactivity : The ethanone group’s electrophilicity is enhanced by conjugation with the pyridine ring, increasing its susceptibility to nucleophilic attack .

Structural Analogs and Their Reactivity

| Analog | Key Functional Groups | Reactivity Differences |

|---|---|---|

| 1-(2-(6-Aminopyridin-3-yl)piperidin-1-yl)ethanone | -NH₂ instead of -N(CH₃)₂ | Higher susceptibility to diazotization |

| 1-(Piperidin-1-yl)propan-2-one | Lacks pyridine moiety | Reduced aromatic stabilization |

Scientific Research Applications

1-(2-(6-(Dimethylamino)-4-methylpyridin-3-yl)piperidin-1-yl)ethanone has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: This compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(6-(Dimethylamino)-4-methylpyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(2-(6-Methoxy-4-methylpyridin-3-yl)piperidin-1-yl)ethanone

- Structure: Methoxy group at the 6-position instead of dimethylamino .

- Molecular Formula : C₁₄H₂₀N₂O₂ (MW: 248.32 g/mol).

- Methoxy is a weaker electron-donating group, which may decrease π-π stacking interactions in receptor binding compared to dimethylamino.

- Applications : Similar compounds with methoxy substituents are often intermediates in antimicrobial agents .

1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)ethanone Derivatives

- Structure: Trifluoromethyl group at the 6-position instead of dimethylamino .

- Applications : Trifluoromethyl-substituted pyridines are common in agrochemicals and CNS-targeting drugs .

1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanones

- Structure : Tetrazole ring replaces the pyridine core, with aryl substituents .

- Biological Activity : Compounds 25, 26, and 28 exhibited broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli) .

- Key Differences :

1-(2-Aryl-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanones

- Structure : Oxadiazole ring replaces the piperidine-pyridine system .

- Biological Activity: Para-substituted derivatives (e.g., 2a: 4-dimethylaminophenyl) showed enhanced activity against P. aeruginosa (MIC: 4 µg/mL) .

- Key Differences: Oxadiazoles are bioisosteres for ester or amide groups, offering metabolic resistance.

Structural and Functional Analysis (Data Table)

*Calculated based on molecular formula (C₁₅H₂₃N₃O).

Biological Activity

1-(2-(6-(Dimethylamino)-4-methylpyridin-3-yl)piperidin-1-yl)ethanone, known for its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring and a pyridine moiety, suggesting possible interactions with various biological targets. This article explores the biological activity of this compound, synthesizing findings from multiple research studies.

- Molecular Formula : C₁₅H₂₃N₃O

- Molecular Weight : 261.36 g/mol

- IUPAC Name : 1-[2-[6-(dimethylamino)-4-methylpyridin-3-yl]piperidin-1-yl]ethanone

- Structural Features : The compound includes a ketone functional group attached to an ethyl chain, enhancing its reactivity and potential biological interactions.

The biological activity of this compound is largely attributed to its ability to bind to specific receptors and enzymes. The interaction with these molecular targets can modulate their activity, leading to various pharmacological effects. Research indicates that this compound may affect signaling pathways involved in cell proliferation and apoptosis.

Biological Activities

Research has highlighted several potential biological activities associated with this compound:

- Antitumor Activity : Similar compounds have shown promise in inhibiting cancer cell growth. For instance, derivatives containing piperidine and pyridine rings have been studied for their effects on cancer cell lines, exhibiting significant cytotoxicity against various tumors .

- Antimicrobial Properties : There is evidence that related compounds possess antimicrobial activities. Studies on structurally similar molecules indicate that they can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections .

- Neuropharmacological Effects : The presence of a dimethylamino group indicates potential interactions with neurotransmitter systems, possibly affecting mood and cognitive functions. Compounds with similar structures have been investigated for their effects on neurodegenerative diseases .

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions:

- Formation of the Pyridine Moiety : Synthesized through condensation reactions.

- Attachment of the Piperidine Ring : Introduced via nucleophilic substitution.

- Final Assembly : Coupling of the two rings under specific conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 1-(2-(6-(Dimethylamino)-4-methylpyridin-3-yl)piperidin-1-yl)ethanone?

The synthesis typically involves coupling a piperidine derivative with a substituted pyridine moiety. For example:

- Amide/ketone formation : Use carbodiimide coupling agents (e.g., EDC) with DMAP as a catalyst in dichloromethane (DCM) and DIPEA as a base, achieving yields up to 95% .

- Cross-coupling reactions : Palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide facilitate aryl-alkyne couplings in DMF at 60°C, with reaction times as short as 1 hour .

Key considerations : Optimize reaction stoichiometry (e.g., 1.1 equivalents of arylacetylene) and monitor intermediates via LC-MS or TLC.

Q. How can researchers verify the purity and structural identity of this compound?

- Analytical methods :

- LC-MS/HRMS : Confirm molecular weight (e.g., ESI+ m/z for related compounds: ~493–495 ).

- NMR spectroscopy : Use ¹H/¹³C-NMR to resolve piperidine and pyridine proton environments (e.g., δ 2.11 ppm for acetyl methyl groups; aromatic protons at δ 7.5–8.0 ppm ).

- Purity standards : Aim for ≥95% purity via HPLC, referencing CAS 1146080-82-1 as a benchmark for structurally similar intermediates .

Advanced Research Questions

Q. What methodological approaches are used to analyze structure-activity relationships (SAR) for derivatives of this compound?

- Analog synthesis : Introduce substituents at the pyridine (e.g., methoxy, fluoro) or piperidine (e.g., hydroxymethyl) positions via modular coupling reactions .

- Biological assays : Evaluate kinase inhibition or receptor binding using fluorescence polarization or radioligand displacement assays. For example, derivatives with sulfonyl groups showed enhanced activity in kinase studies .

- Computational modeling : Perform docking studies with target proteins (e.g., kinases) using SMILES strings or InChI keys to predict binding modes .

Q. How should researchers address discrepancies in pharmacological data between similar compounds?

- Troubleshooting steps :

- Validate assay conditions : Ensure consistent pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% ).

- Check stereochemistry : Use chiral HPLC or X-ray crystallography to confirm configurations, as minor stereochemical differences can drastically alter activity .

- Compare solubility profiles : Poor solubility in aqueous buffers may lead to false negatives; use co-solvents like Tween-80 .

Q. What safety protocols are critical when handling this compound in vitro?

- Hazard mitigation :

- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles due to potential irritancy .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., DCM ).

- Waste disposal : Neutralize acidic/basic residues before disposal, adhering to institutional guidelines for organic solvents .

Properties

Molecular Formula |

C15H23N3O |

|---|---|

Molecular Weight |

261.36 g/mol |

IUPAC Name |

1-[2-[6-(dimethylamino)-4-methylpyridin-3-yl]piperidin-1-yl]ethanone |

InChI |

InChI=1S/C15H23N3O/c1-11-9-15(17(3)4)16-10-13(11)14-7-5-6-8-18(14)12(2)19/h9-10,14H,5-8H2,1-4H3 |

InChI Key |

PAENZJNHPCPCOC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C2CCCCN2C(=O)C)N(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.